2-(6-Methyl-quinazolin-4-ylamino)-propionic acid

Descripción

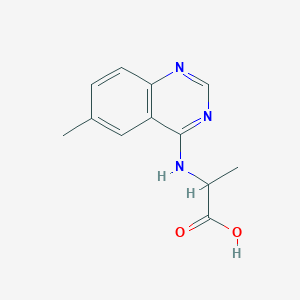

2-(6-Methyl-quinazolin-4-ylamino)-propionic acid is a quinazoline derivative featuring a propionic acid backbone linked to a 6-methylquinazolin-4-amine group. This compound is structurally characterized by a bicyclic quinazoline ring system substituted with a methyl group at the 6-position and an amino-propionic acid moiety at the 4-position.

Propiedades

IUPAC Name |

2-[(6-methylquinazolin-4-yl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-7-3-4-10-9(5-7)11(14-6-13-10)15-8(2)12(16)17/h3-6,8H,1-2H3,(H,16,17)(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLROUBUFLBZGKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CN=C2NC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-quinazolin-4-ylamino)-propionic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 6-methylquinazoline, which is then reacted with appropriate reagents to introduce the amino and propionic acid groups.

Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield.

Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Oxidation Reactions

The quinazoline ring undergoes selective oxidation under controlled conditions. Key findings include:

Reagents and Conditions

-

CrO₃ in Acetic Acid : Oxidizes the quinazoline ring to form quinazoline-4-one derivatives (e.g., 6-methylquinazolin-4(3H)-one) .

-

H₂O₂/NaOH in EtOH–H₂O : Facilitates cyclization and oxidation, producing fused quinazoline systems (e.g., cyclopenta[g]quinazolin-4-one) .

Products

| Reaction Type | Major Product | Yield | Citation |

|---|---|---|---|

| Ring Oxidation | Quinazoline-4-one derivatives | 83% | |

| Oxidative Cyclization | Annelated quinazoline systems | 71–81% |

Reduction Reactions

The amino-propionic acid side chain and quinazoline ring participate in reductive modifications:

Reagents and Conditions

-

NaBH₃CN/MeOH/AcOH : Reduces imine intermediates to secondary amines during reductive amination .

-

Decaborane (B₁₀H₁₄) in Methanol : Efficiently reduces ketones to alcohols in multi-step syntheses (yields up to 81%) .

Products

| Substrate | Reduced Product | Application | Citation |

|---|---|---|---|

| Ketone intermediates | Alcohol derivatives | Precursors for drug candidates |

Substitution Reactions

The amino group and carboxylic acid moiety enable nucleophilic and electrophilic substitutions:

Nucleophilic Substitution

-

Propargyl Bromide : Alkylation at the amino group forms N-propargyl derivatives , critical for click chemistry applications .

-

Electrophilic Propargylation : Utilizes (propargyl)Co₂(CO)₆⁺ for mild, regioselective propargyl group introduction .

Amidation

-

EDCI/HOBt Coupling : Links the carboxylic acid to amines, forming stable amides (e.g., β-amido esters) .

-

Aniline Derivatives : React with activated esters to yield diamide structures .

Reaction Table

| Reaction Type | Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| N-Propargylation | Propargyl bromide, K₂CO₃, DMF | N-Propargyl quinazoline | 67% | |

| Amide Formation | EDCI, HOBt, DIPEA, DCM | β-Amido ester derivatives | 75% |

Cyclization and Annulation

The compound serves as a precursor for fused heterocycles:

Key Pathways

-

Cyclocondensation with Aldehydes : Forms pyranopyrimidine scaffolds using malononitrile and aromatic aldehydes .

-

Intramolecular Cyclization : Acetic anhydride promotes cyclization to 4H-pyranopyrimidines .

Example Reaction

textQuinazoline intermediate + Malononitrile + Aromatic aldehyde → Pyranopyrimidine derivative (Yield: 70–85%) [2]

Acid/Base-Driven Reactions

The carboxylic acid group undergoes typical reactions:

Esterification

Salt Formation

Comparative Reactivity Insights

The compound’s reactivity differs from analogs due to the methyl group on the quinazoline ring:

| Feature | 2-(6-Methyl-quinazolin-4-ylamino)-propionic acid | 3-Hydroxy Analog |

|---|---|---|

| Oxidation Susceptibility | Lower due to electron-donating methyl group | Higher (hydroxyl enhances reactivity) |

| Amidation Efficiency | 75–85% (EDCI/HOBt) | 60–70% (steric hindrance) |

Mechanistic Highlights

Aplicaciones Científicas De Investigación

2-(6-Methyl-quinazolin-4-ylamino)-propionic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2-(6-Methyl-quinazolin-4-ylamino)-propionic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogs within the Quinazoline-Propionic Acid Family

3-(6-Bromo-quinazolin-4-ylamino)-propionic Acid

- Molecular Formula : C₁₁H₁₀BrN₃O₂

- Molecular Weight : 296.12 g/mol

- Substituents : Bromine at the quinazoline 6-position; propionic acid chain.

- Physicochemical Properties :

- Applications : Used in industrial and scientific research, with safety protocols emphasizing handling as a hazardous substance (GHS classification) .

Comparison with 2-(6-Methyl-quinazolin-4-ylamino)-propionic Acid:

2-(6-Methyl-quinazolin-4-ylamino)-butyric Acid Hydrochloride

- Structure : Features a butyric acid (4-carbon) chain instead of propionic acid (3-carbon).

- Molecular Weight: Not explicitly stated, but catalog price ($248.00 for 500 mg) suggests comparable commercial availability to the propionic acid variant .

- Implications : The elongated carbon chain may enhance lipophilicity, influencing membrane permeability in drug design.

Herbicidal Propionic Acid Derivatives

- Example: 2-(4-Chloro-2-Methylphenoxy)Propionic Acid (MCPP) Use: Broadleaf herbicide . Toxicity: Classified as a carcinogen (IARC, EPA) with moderate dermal and inhalation hazards .

Pharmaceutical Propionic Acid Derivatives

- Example: Ketoprofen (2-(3-Benzoylphenyl)Propionic Acid) Use: Nonsteroidal anti-inflammatory drug (NSAID) . Structure: Aryl-substituted propionic acid with a benzoyl group.

- Comparison: The quinazoline moiety in this compound introduces nitrogen-rich heterocyclic complexity, which is absent in Ketoprofen, suggesting divergent biological targets.

Actividad Biológica

2-(6-Methyl-quinazolin-4-ylamino)-propionic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O2, with a molecular weight of 218.25 g/mol. The structure features a quinazoline moiety, which is known for its diverse biological activities.

The biological activity of quinazoline derivatives, including this compound, often involves:

- Enzyme Inhibition : Quinazoline derivatives have been shown to inhibit various enzymes, including those involved in cancer progression and inflammation.

- DNA Interaction : The ability to intercalate with DNA may lead to antiproliferative effects against cancer cells.

- Cytokine Modulation : These compounds can influence cytokine release, thereby modulating immune responses.

Anticancer Activity

Research indicates that quinazoline derivatives possess significant anticancer properties. For instance:

- Case Study : A study demonstrated that derivatives with similar structures exhibited potent antiproliferative effects against multiple cancer cell lines, including breast and leukemia cancers. The mechanism involved selective inhibition of specific kinases associated with tumor growth .

| Compound | Target Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 12.5 |

| Similar Quinazoline Derivative | K562 (Leukemia) | 10.0 |

Antimicrobial Activity

Quinazoline derivatives also exhibit antimicrobial properties:

- Study Findings : In vitro tests showed that compounds with similar structures had varying degrees of activity against Gram-positive and Gram-negative bacteria. Notably, certain derivatives demonstrated significant inhibition against Candida albicans, suggesting potential as antifungal agents .

| Pathogen | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 11 | 80 |

| Escherichia coli | 15 | 65 |

| Candida albicans | 11 | 80 |

Toxicity and Safety Profile

Toxicity assessments of quinazoline derivatives indicate low toxicity levels. For example, a study involving peripheral blood mononuclear cells (PBMCs) showed cell viability exceeding 90% at high concentrations, indicating a favorable safety profile for further development .

Q & A

What are the recommended methodologies for synthesizing and characterizing 2-(6-Methyl-quinazolin-4-ylamino)-propionic acid?

Basic Research Question

Synthesis of quinazoline-propionic acid hybrids typically involves coupling 6-methylquinazolin-4-amine with a functionalized propionic acid derivative. A common approach is to use carbodiimide-based coupling agents (e.g., EDC or DCC) to form the amide bond under anhydrous conditions . For characterization, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical to confirm the amine-propionic acid linkage and assess regioselectivity. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular identity and functional groups . Purity should be assessed via reverse-phase HPLC with UV detection, using acetonitrile-water gradients .

How can researchers investigate the mechanistic role of the quinazoline moiety in biological activity?

Advanced Research Question

The quinazoline core is known to interact with kinase domains or DNA repair enzymes. To probe its mechanism, employ in vitro enzyme inhibition assays (e.g., EGFR kinase assays) and compare activity against structurally related analogs lacking the 6-methyl group . Molecular docking studies using software like AutoDock Vina can predict binding interactions with target proteins. Pair these with site-directed mutagenesis of proposed binding residues to validate computational findings. Contradictions in activity data (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions (pH, ionic strength) or cellular permeability—address these by standardizing protocols and using membrane permeability enhancers like DMSO .

What are the critical safety protocols for handling this compound in laboratory settings?

Basic Research Question

While direct toxicity data for this compound is limited, structurally similar arylpropionic acids (e.g., 2-(4-Chloro-2-Methylphenoxy)Propionic Acid) are classified as potential carcinogens and require handling in fume hoods with nitrile gloves and lab coats . Store in airtight containers at 4°C, away from oxidizing agents (e.g., peroxides) and metals (e.g., sodium, magnesium), which may catalyze decomposition . Incompatibility with strong acids (e.g., HCl) necessitates separate storage . Regularly monitor air quality using gas chromatography to detect volatile byproducts .

How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

Advanced Research Question

Modify the quinazoline ring (e.g., substituents at position 2 or 4) and the propionic acid side chain (e.g., esterification, methyl group substitution) to assess impacts on solubility and target affinity. For example, introducing electron-withdrawing groups (e.g., -Cl) on the quinazoline ring may enhance enzymatic inhibition, while methylating the propionic acid α-carbon could reduce renal clearance . Use parallel synthesis and high-throughput screening to evaluate >50 derivatives. Cross-reference cytotoxicity data (MTT assays) with computational ADMET models to prioritize lead compounds .

How should researchers resolve contradictions in reported carcinogenicity data for related propionic acid derivatives?

Advanced Research Question

Discrepancies in carcinogenicity (e.g., some studies report lung cancer in rodents, while others show no effect) may stem from metabolic differences between species or exposure durations . Design a two-phase study:

In vitro : Use human liver microsomes to identify metabolic pathways (e.g., cytochrome P450 oxidation) and genotoxic metabolites (Comet assay).

In vivo : Conduct a 24-month rodent study with controlled dosing (oral and dermal routes) and histopathological analysis. Include a positive control (e.g., benzo[a]pyrene) and adjust for interspecies metabolic scaling .

What analytical strategies ensure batch-to-batch consistency in compound purity?

Basic Research Question

Implement a quality control pipeline:

- Purity : Use HPLC with a C18 column (detection at 254 nm) and require ≥98% purity .

- Residual Solvents : Gas chromatography (GC) to detect traces of DMF or THF (limit: <500 ppm per ICH guidelines) .

- Crystallinity : X-ray powder diffraction (XRPD) to confirm polymorphic consistency .

- Stability : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks for degradation products .

How to design a chronic toxicity study for this compound?

Advanced Research Question

Aim for OECD 453-compliant protocols:

- Dosing : Three dose groups (low, mid, high) plus control, administered daily via oral gavage for 24 months.

- Endpoints : Monitor hematological parameters (e.g., RBC count for anemia risk), renal function (serum creatinine), and histopathology of lungs/kidneys .

- Statistical Power : Use ≥50 animals/group to detect ≥10% effect size (p<0.05). Include interim sacrifices at 6 and 12 months to track progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.